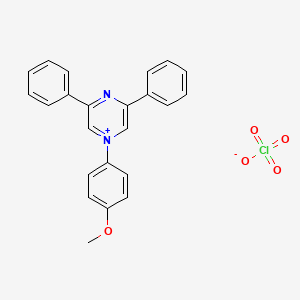
Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate is a heterocyclic organic compound that belongs to the pyrazinium family This compound is characterized by the presence of a pyrazine ring substituted with a 4-methoxyphenyl group and two phenyl groups, along with a perchlorate anion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with a suitable reagent to form the pyrazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction may produce reduced pyrazine derivatives. Substitution reactions can lead to various substituted pyrazinium compounds.
科学的研究の応用
Chemistry
In chemistry, Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, Pyrazinium derivatives are investigated for their therapeutic potential. They have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its applications in material science are continually expanding.
作用機序
The mechanism of action of Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- Pyrazinium, 1-(4-chlorophenyl)-3,5-diphenyl-, perchlorate
- Pyrazinium, 1-(4-methylphenyl)-3,5-diphenyl-, perchlorate
- Pyrazinium, 1-(4-nitrophenyl)-3,5-diphenyl-, perchlorate
Uniqueness
Pyrazinium, 1-(4-methoxyphenyl)-3,5-diphenyl-, perchlorate is unique due to the presence of the 4-methoxyphenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and application.
特性
CAS番号 |
675198-89-7 |
|---|---|
分子式 |
C23H19ClN2O5 |
分子量 |
438.9 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-3,5-diphenylpyrazin-1-ium;perchlorate |
InChI |
InChI=1S/C23H19N2O.ClHO4/c1-26-21-14-12-20(13-15-21)25-16-22(18-8-4-2-5-9-18)24-23(17-25)19-10-6-3-7-11-19;2-1(3,4)5/h2-17H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
FMJIUJIIBSGCCH-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)[N+]2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


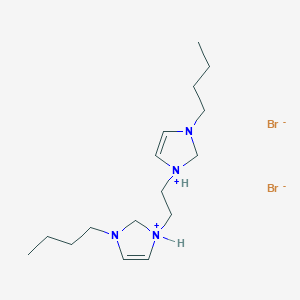
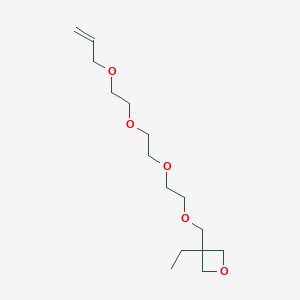
![N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide](/img/structure/B12535034.png)
![carbamic acid, [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester](/img/structure/B12535041.png)
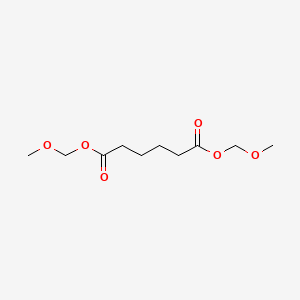
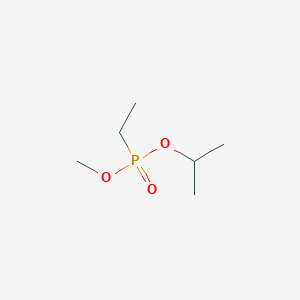
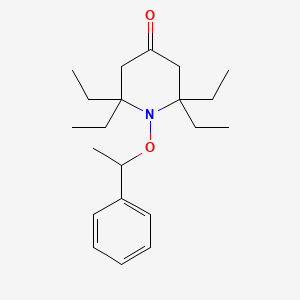
![1H-Tetrazole-1-acetic acid, 5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-](/img/structure/B12535056.png)
![2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid](/img/structure/B12535073.png)
![1-[2-Methoxy-6-(methoxymethoxy)phenyl]methanamine](/img/structure/B12535081.png)
![4-[(Benzyloxy)methyl]-2H-1,2,3-triazole](/img/structure/B12535088.png)
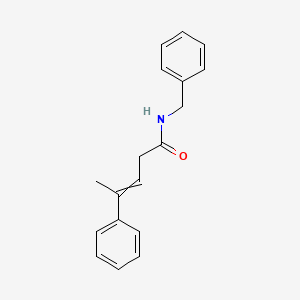
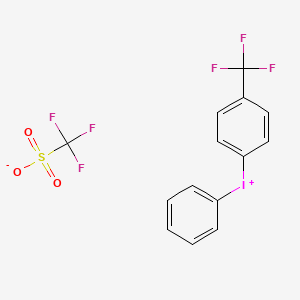
![[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol](/img/structure/B12535111.png)
